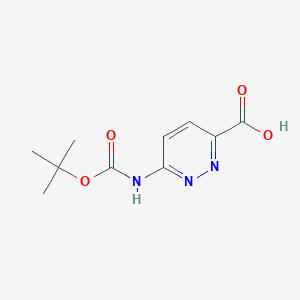

6-(Boc-amino)-3-pyridazinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXYXPEHSXQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592657 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301548-08-3 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-(Boc-amino)-3-pyridazinecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Boc-amino)-3-pyridazinecarboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its bifunctional nature, featuring a protected amine and a carboxylic acid on a pyridazine scaffold, makes it an invaluable intermediate for the synthesis of complex bioactive molecules, particularly in the development of therapeutics for inflammatory disorders.[1][2][3] This guide provides a detailed, experience-driven framework for the synthesis, purification, and comprehensive characterization of this compound. The protocols herein are designed to be self-validating, ensuring researchers can confidently produce and verify this key synthetic intermediate.

Strategic Rationale: The Synthetic Approach

The synthesis of this compound is most reliably achieved through the direct protection of its parent amine, 6-amino-3-pyridazinecarboxylic acid. This strategy is predicated on several key principles:

-

Atom Economy and Efficiency: This single-step transformation is highly efficient, starting from a commercially available or readily synthesized precursor.

-

Chemoselectivity: The primary amino group is significantly more nucleophilic than the pyridazine ring nitrogens, allowing for selective acylation with di-tert-butyl dicarbonate (Boc₂O).

-

Functional Group Compatibility: The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. It is robust enough to withstand a variety of reaction conditions yet can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonality with other protecting groups and synthetic steps.[4]

While other multi-step routes could be envisioned, such as the oxidation of a 3-methyl group followed by nucleophilic aromatic substitution on a 6-chloro-pyridazine precursor, the direct Boc-protection of 6-amino-3-pyridazinecarboxylic acid remains the most practical and field-proven method.[5]

Synthetic Workflow Overview

The overall process is a streamlined workflow from starting material to fully characterized final product.

Caption: High-level workflow for synthesis and quality control.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Starting Material: 6-Amino-3-pyridazinecarboxylic acid (CAS: 59772-58-6), an off-white solid with a melting point typically above 250°C.[3]

Reagents & Equipment:

-

6-Amino-3-pyridazinecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane and Water (ACS Grade)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate and Hexanes (for washing/crystallization)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, suspend 1.0 equivalent of 6-amino-3-pyridazinecarboxylic acid in a 1:1 mixture of 1,4-dioxane and water (approx. 10-15 mL per gram of starting material).

-

Basification: Add 2.5 equivalents of triethylamine (or 3.0 equivalents of NaHCO₃) to the suspension. Stir until a homogenous solution is obtained. The base is critical for deprotonating the carboxylic acid and activating the amine for nucleophilic attack.

-

Boc₂O Addition: To the stirred solution, add 1.2 equivalents of di-tert-butyl dicarbonate, either as a solid portion-wise or as a solution in a small amount of 1,4-dioxane. An exotherm may be observed.

-

Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Solvent Removal: Remove the 1,4-dioxane from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous residue with water and perform a wash with a non-polar solvent like ethyl acetate or pentane (2x) to remove unreacted Boc₂O and other non-polar impurities.[6]

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. The target product will precipitate as a white to off-white solid as the pH approaches 2-3.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexanes to aid in drying.

-

Drying: Dry the product under high vacuum at ambient temperature to a constant weight. The final product, this compound, should be obtained as a white to off-white solid.[1][2]

Mechanism: The Nucleophilic Acylation

The core of the synthesis is the nucleophilic attack of the exocyclic amino group on an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate anhydride.

Caption: Simplified mechanism of Boc protection of the amine.[4]

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][2] |

| Molecular Weight | 239.23 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | >164°C (decomposes) | [1][2] |

| Storage | 2-8°C, Hygroscopic | [1][2] |

Spectroscopic Data

The following data are predictive and based on established chemical principles and analysis of similar structures.[7][8][9]

Table 1: Predicted NMR Spectral Data (Solvent: DMSO-d₆)

| Technique | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~10.5-11.5 (br s, 1H) | NH (Boc-amine) |

| ~8.0-8.5 (d, 1H) | Pyridazine H | |

| ~7.8-8.2 (d, 1H) | Pyridazine H | |

| ~1.50 (s, 9H) | -C(CH₃)₃ (Boc group) | |

| ¹³C NMR | ~165.0 | C OOH (Carboxylic acid) |

| ~155.0 | C =O (Boc carbamate) | |

| ~150.0, 145.0, 130.0, 125.0 | Pyridazine Ring Carbons | |

| ~80.0 | -C (CH₃)₃ (Boc quaternary) | |

| ~28.5 | -C(C H₃)₃ (Boc methyls) |

Table 2: Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| LC-MS (ESI+) | 240.09 | [M+H]⁺ |

| LC-MS (ESI-) | 238.08 | [M-H]⁻ |

Characterization Workflow

A logical flow of analytical techniques ensures unambiguous confirmation of the final product's identity and purity.

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 6-(Boc-amino)-3-pyridazinecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-(Boc-amino)-3-pyridazinecarboxylic Acid

Introduction

This compound (CAS: 301548-08-3) is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery.[1][2] As a functionalized pyridazine derivative, it serves as a crucial building block for the synthesis of more complex molecules, particularly those investigated for therapeutic applications. The pyridazine core is a recognized pharmacophore, with its derivatives showing a wide range of biological activities, including anti-inflammatory and analgesic properties.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthetic chemistry and pharmaceutical research. The molecule's structure incorporates a pyridazine ring, a carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protecting group, each contributing to its unique chemical behavior.[4] This document will delve into these properties, offering both established data and the scientific rationale behind them, alongside practical experimental protocols for their verification.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for initial experimental design, reaction setup, and material handling.

| Property | Value | Source(s) |

| CAS Number | 301548-08-3 | [1][2][4] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][4][5] |

| Molecular Weight | 239.23 g/mol | [1][2][4] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | >164°C (with decomposition) | [1][2] |

| Boiling Point | 406.6 ± 30.0 °C (Predicted) | [1][2] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 1.77 ± 0.10 (Predicted) | [1][2] |

| Stability | Hygroscopic | [1][2] |

Detailed Physicochemical Analysis

Molecular Structure and Functional Group Analysis

The chemical structure of this compound dictates its reactivity and physical properties.

Caption: Chemical structure of this compound.

-

Pyridazine Ring: This aromatic diazine core is electron-deficient due to the two adjacent nitrogen atoms. This property influences the acidity of the carboxylic acid substituent and the nucleophilicity of the amino group. The pyridazine scaffold is a key feature in many biologically active molecules.[6]

-

Carboxylic Acid Group: This functional group imparts acidic properties to the molecule and provides a key handle for synthetic modifications, such as amide bond formation. Its acidity is enhanced by the electron-withdrawing nature of the pyridazine ring.

-

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amino moiety.[] Its presence prevents the amino group from undergoing unwanted reactions during synthesis, allowing for selective functionalization of the carboxylic acid. The bulky, nonpolar nature of the Boc group also significantly impacts the molecule's solubility and thermal stability.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its formulation and bioavailability. This compound is described as slightly soluble in DMSO and sparingly soluble in aqueous base, requiring sonication.[1][2]

-

Causality: The limited solubility is a direct result of its molecular structure. The polar carboxylic acid and pyridazine nitrogens promote solubility in polar solvents, while the large, hydrophobic Boc group and the aromatic ring favor nonpolar environments. In aqueous base, the carboxylic acid is deprotonated to a carboxylate salt, which enhances solubility, though the effect is counteracted by the nonpolar portion of the molecule.

-

Trustworthiness: A systematic approach to solubility assessment is crucial for reproducible results. The following workflow outlines a standard procedure.

Caption: Experimental workflow for qualitative solubility assessment.

Acid-Base Properties and pKa

The predicted pKa of 1.77 indicates that this compound is a relatively strong organic acid.[1][2]

-

Expertise & Experience: This low pKa is attributed to the strong electron-withdrawing inductive effect of the adjacent sp²-hybridized nitrogen atoms in the pyridazine ring, which stabilizes the conjugate base (carboxylate). The pKa value is critical for predicting the ionization state of the molecule at physiological pH (approx. 7.4). With a pKa of 1.77, the carboxylic acid will be almost entirely deprotonated in the body, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) properties.

This protocol provides a reliable method for the experimental determination of the carboxylic acid pKa.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 water:methanol), as solubility in pure water is limited. Record the total initial volume.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or auto-titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence point is the peak.

Thermal Properties and Stability

The compound exhibits a melting point greater than 164°C, with decomposition.[1][2]

-

Causality: The decomposition is characteristic of many Boc-protected compounds. The Boc group is designed to be removed under acidic conditions but can also be thermally labile. Heating can cause the Boc group to fragment, leading to the release of isobutylene and carbon dioxide. This thermal instability is a critical consideration for any high-temperature reactions or purification methods like distillation.

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This is likely due to the presence of polar functional groups (carboxylic acid, amine, pyridazine nitrogens) that can form hydrogen bonds with water.

-

Handling & Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation and ensure accurate weighing for experiments.[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the compound is a foundational requirement for any research. A multi-technique approach ensures the highest level of confidence.

Caption: A comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. While specific spectra are available from commercial suppliers, the expected signals can be predicted.[8]

-

¹H NMR:

-

t-Butyl Protons: A sharp singlet integrating to 9 protons, typically around 1.5 ppm.

-

Pyridazine Protons: Two doublets in the aromatic region (typically 7.5-8.5 ppm), showing coupling to each other.

-

Amine Proton (N-H): A broad singlet that is exchangeable with D₂O.

-

Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (>10 ppm), also exchangeable with D₂O.

-

-

¹³C NMR:

-

t-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm).

-

Carbonyl Carbons: Signals for the Boc carbonyl (~155 ppm) and the carboxylic acid carbonyl (>165 ppm).

-

Pyridazine Carbons: Four distinct signals in the aromatic region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Frequencies:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2400 cm⁻¹.[9]

-

N-H Stretch (Amine): A moderate peak around 3300-3100 cm⁻¹.

-

C-H Stretch (Aliphatic/Aromatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Boc): A strong, sharp band (or two overlapping bands) in the region of 1750-1680 cm⁻¹.[9]

-

C=N and C=C Stretch (Aromatic Ring): Multiple peaks in the 1600-1475 cm⁻¹ region.[9]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Ionization: In electrospray ionization (ESI), the molecule would likely show a protonated molecular ion [M+H]⁺ at m/z 240.09 or a deprotonated ion [M-H]⁻ at m/z 238.08.

-

Fragmentation: A common fragmentation pathway would be the loss of the Boc group (100 Da) or components thereof (e.g., loss of isobutylene, 56 Da).

Protocol for Purity Analysis by HPLC

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

-

The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

-

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B over 10-20 minutes.

-

Detection: Monitor at a wavelength where the pyridazine ring absorbs, typically around 254 nm or 280 nm.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like a mixture of the mobile phases or DMSO.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis.

-

Inflammatory Disorders: The compound has been identified as a precursor for molecules used to treat inflammatory disorders.[1][2] The pyridazinone scaffold, closely related to pyridazine, is a well-known core in compounds designed as selective COX-2 inhibitors and other anti-inflammatory agents.[3]

-

Synthetic Handle: The Boc-protected amine and the free carboxylic acid provide orthogonal reactivity. The carboxylic acid can be readily converted to an amide, ester, or other functional groups, while the amine remains protected. The Boc group can then be removed under mild acidic conditions to reveal the free amine for further functionalization.

Caption: Role as a building block in a typical synthetic sequence.

Conclusion

This compound is a compound of significant value to the scientific community, particularly those engaged in pharmaceutical discovery. Its physicochemical profile—characterized by moderate acidity, limited but predictable solubility, and thermal lability due to its Boc group—defines its handling and application. A thorough understanding of its properties, verified through robust analytical techniques such as NMR, MS, and HPLC, is essential for its successful use as a synthetic building block. The strategic combination of a reactive carboxylic acid, a protected amine, and a biologically relevant pyridazine core makes it a powerful tool for constructing novel therapeutic agents aimed at treating inflammatory conditions and other diseases.

References

-

6-Amino-pyridazine-3-carboxylic acid. ChemBK. [Link]

-

CAS NO. 301548-08-3 | this compound. Arctom Scientific. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

-

Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed. [Link]

-

6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem. [Link]

-

3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

PYRIDAZINE-3,6-DICARBOXYLIC-ACID. SpectraBase. [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

- 1. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 5. arctomsci.com [arctomsci.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. 301548-08-3|6-((tert-Butoxycarbonyl)amino)pyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Boc-amino)-3-pyridazinecarboxylic Acid

Introduction

6-(Boc-amino)-3-pyridazinecarboxylic acid (CAS No: 301548-08-3) is a heterocyclic organic compound of significant interest to the pharmaceutical and drug development sectors.[1][2] Its structure, featuring a pyridazine core functionalized with a protected amine and a carboxylic acid, makes it a valuable scaffold and building block in medicinal chemistry, notably for the synthesis of agents targeting inflammatory disorders.[1][2]

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and data validation for researchers and scientists.

Disclaimer: The spectral data presented herein are representative examples derived from established chemical shift principles and data from analogous structures. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound. This convention will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the carboxylic acid and the N-H group.

Exemplary ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.5 | br s | - | 1H | H1 (-COOH) |

| ~10.8 | s | - | 1H | NH -Boc |

| ~8.20 | d | 9.2 | 1H | H4 |

| ~7.95 | d | 9.2 | 1H | H5 |

| ~1.50 | s | - | 9H | H10 (-C(CH₃)₃) |

Interpretation and Rationale

-

Carboxylic Acid Proton (H1, ~13.5 ppm): The proton of a carboxylic acid is highly deshielded due to the anisotropic effect of the C=O bond and the electronegativity of the oxygen atoms. This results in a characteristic signal at a very low field, typically between 10-13 ppm.[3] Its appearance as a broad singlet (br s) is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, a key validation step.

-

Amide Proton (N-H, ~10.8 ppm): The proton on the nitrogen of the Boc-amino group resonates as a sharp singlet in the downfield region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the pyridazine ring. This proton is also acidic and will exchange with D₂O, leading to the disappearance of its signal.

-

Pyridazine Protons (H4 & H5, ~8.20 and ~7.95 ppm): The two protons on the pyridazine ring, H4 and H5, appear as two distinct doublets.

-

Causality of Splitting: They are adjacent to each other, resulting in ortho-coupling, which typically exhibits a coupling constant (J) of 8-9 Hz in six-membered aromatic rings.[4] The reciprocal coupling confirms their spatial proximity.

-

Causality of Chemical Shifts: The pyridazine ring is electron-deficient. H4 is adjacent to the electron-withdrawing carboxylic acid group, causing it to be more deshielded and appear further downfield (~8.20 ppm). H5 is adjacent to the electron-donating Boc-amino group, which provides a shielding effect, shifting its resonance upfield relative to H4 (~7.95 ppm).

-

-

Boc Group Protons (H10, ~1.50 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent. Consequently, they produce a single, sharp signal with an integration value of 9H. Its upfield chemical shift is characteristic of aliphatic protons shielded from strong electronic effects.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments in the molecule.

Exemplary ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C7 (COOH) | Carbonyl carbon of a carboxylic acid, highly deshielded.[5] |

| ~155.0 | C6 | Aromatic carbon bonded to nitrogen and the electron-donating amino group. |

| ~152.8 | C8 (Boc C=O) | Carbonyl carbon of the carbamate group. |

| ~148.5 | C3 | Aromatic carbon bonded to two nitrogen atoms and the electron-withdrawing carboxylic acid group. |

| ~131.0 | C4 | Aromatic C-H carbon, deshielded by the adjacent C-3 and carboxylic acid. |

| ~122.5 | C5 | Aromatic C-H carbon, shielded relative to C4 by the adjacent electron-donating group at C6. |

| ~80.7 | C9 (Boc C(CH₃)₃) | Quaternary carbon of the tert-butyl group, shielded by three methyl groups. |

| ~28.1 | C10 (CH₃) | The three equivalent methyl carbons of the tert-butyl group, appearing in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for the characterization of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: To obtain a high-resolution spectrum, the sample must be completely dissolved in a deuterated solvent.

-

Action: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆. The use of DMSO-d₆ is crucial for dissolving the polar compound and observing the exchangeable -COOH and -NH protons.

-

-

Solubilization:

-

Rationale: Ensure a homogeneous solution for sharp, well-resolved signals.

-

Action: Gently vortex or sonicate the tube until the solid is fully dissolved. A clear, particulate-free solution is required.

-

-

1D ¹H Spectrum Acquisition:

-

Rationale: This is the primary experiment for structural verification.

-

Action: Insert the sample into the NMR spectrometer. Acquire a standard 1D proton spectrum. Ensure proper shimming to optimize magnetic field homogeneity. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.

-

-

1D ¹³C Spectrum Acquisition:

-

Rationale: To identify all unique carbon environments.

-

Action: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C. Calibrate the spectrum using the DMSO-d₆ carbon signal (δ ≈ 39.5 ppm).

-

-

Deuterium Exchange (Validation):

-

Rationale: To definitively identify acidic protons.

-

Action: Remove the sample, add 1-2 drops of deuterium oxide (D₂O), and shake gently. Re-acquire the ¹H spectrum. The signals corresponding to H1 (-COOH) and the N-H proton should significantly diminish or disappear, confirming their assignments.

-

Experimental Workflow Diagram

Caption: Recommended workflow for NMR analysis of the target compound.

The Role of 2D NMR in Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals at ~8.20 ppm and ~7.95 ppm, definitively confirming that H4 and H5 are spin-coupled and thus spatially adjacent.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between H4/~C4, H5/~C5, and the H10 protons/~C10, solidifying these assignments.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary (non-protonated) carbons. Key correlations would include:

-

H4 correlating to C3, C5, and C7.

-

H5 correlating to C3, C4, and C6.

-

H10 protons correlating to the quaternary carbon C9 and the carbonyl carbon C8.

-

The N-H proton correlating to C6 and C8.

-

These correlations create a complete, interlocking network of connectivity, providing authoritative validation of the entire molecular structure.

Conclusion

The NMR spectral data of this compound are highly characteristic and allow for complete structural verification. The ¹H NMR spectrum is defined by two exchangeable singlets for the NH and COOH protons, a coupled AX doublet system for the pyridazine ring protons, and a large 9H singlet for the Boc group. The ¹³C NMR spectrum confirms the presence of ten unique carbon environments, including two distinct carbonyls and four aromatic carbons. By following a robust experimental protocol, including D₂O exchange and, if necessary, 2D correlation experiments, researchers can confidently confirm the identity and purity of this important heterocyclic building block.

References

-

Gasteiger, J. et al. (2006). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Struga, M. et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). PYRIDAZINE-3,6-DICARBOXYLIC-ACID. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

-

Sato, T. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Dudek, M. et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

-

PubChem. Aminopyridazine. National Center for Biotechnology Information. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Solubility of 6-(Boc-amino)-3-pyridazinecarboxylic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 6-(Boc-amino)-3-pyridazinecarboxylic Acid in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, notably for its potential use in treating inflammatory disorders.[1][2] A thorough understanding of its solubility profile in common organic solvents is paramount for its effective synthesis, purification, formulation, and application in further research. This guide provides a comprehensive analysis of the predicted solubility of this compound, rooted in its distinct molecular structure. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions.

Introduction to this compound

This compound is a bifunctional molecule characterized by three key structural features that dictate its physicochemical properties:

-

A Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic core is polar and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

A Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a strong hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar, protic solvents and its reactivity with bases.

-

A Boc-Protecting Group (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety attached to an amino group. While the N-H bond can act as a hydrogen bond donor, the large tert-butyl component introduces significant lipophilicity, which can enhance solubility in less polar solvents and hinder it in highly polar, aqueous systems.[][]

The interplay of these three features—the polar, hydrogen-bonding carboxylic acid; the polar pyridazine ring; and the bulky, lipophilic Boc group—results in a complex solubility profile.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | >164°C (decomposes) | [1][2] |

| pKa (Predicted) | 1.77 ± 0.10 | [1][2] |

| Stability | Hygroscopic | [1][2] |

Predicted Solubility Profile and Mechanistic Rationale

While precise quantitative data is sparse in the literature, a reliable qualitative solubility profile can be predicted based on the "like dissolves like" principle and the molecule's structural characteristics. The compound's amphiphilic nature—possessing both highly polar (carboxylic acid) and non-polar (Boc group) regions—suggests that it will exhibit limited solubility at the extremes of the polarity spectrum and favor solvents with intermediate polarity or specific hydrogen bonding capabilities.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can form strong hydrogen bonds with these solvents.[5] However, the bulky, non-polar Boc group will disrupt the highly structured hydrogen-bonding network of water, limiting solubility. Solubility is expected to be higher in methanol and ethanol compared to water due to their lower polarity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar regions of the molecule. Existing data indicates slight solubility in DMSO.[1][2] Acetonitrile is less polar and may be a less effective solvent. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. It can act as a hydrogen bond acceptor for the carboxylic acid proton. The non-polar character of ethers will interact favorably with the Boc group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar and cannot engage in hydrogen bonding. They are unlikely to effectively solvate the highly polar carboxylic acid and pyridazine moieties, leading to poor solubility. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the crystal lattice energy of this polar, crystalline solid. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reacts) | The acidic carboxylic acid will be deprotonated by aqueous bases to form a highly polar and water-soluble carboxylate salt.[6][7] This is a chemical reaction, not just physical dissolution. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the equilibrium solubility of this compound.

Workflow for Solubility Determination

Sources

An In-depth Technical Guide to the Biological Activity of Novel Pyridazine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel pyridazine carboxylic acid derivatives. As a privileged scaffold in medicinal chemistry, the pyridazine core offers a unique combination of physicochemical properties that make it a fertile ground for the development of new therapeutic agents.[1][2][3] This document delves into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities of these compounds, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

The Pyridazine Nucleus: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties.[2][4] Its weak basicity, high dipole moment, and capacity for dual hydrogen bonding contribute to its versatility in molecular recognition and drug-target interactions.[2] These characteristics make pyridazine and its derivatives, particularly pyridazine carboxylic acids, highly attractive for designing molecules with a wide array of pharmacological activities.[3][5][6][7]

Synthesis of Pyridazine Carboxylic Acid Derivatives

The synthesis of pyridazine carboxylic acid derivatives can be achieved through various routes. A common approach involves the reaction of a γ-ketoacid with hydrazine hydrate to form the pyridazinone core, which can then be further functionalized.[8][9] Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields and being more environmentally friendly.[10]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of a pyridazine carboxylic acid derivative, starting from a suitable ketoacid.

Caption: Generalized synthetic workflow for novel pyridazine carboxylic acid derivatives.

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

Novel pyridazine carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13]

The mechanism of antimicrobial action is believed to involve interactions with essential bacterial proteins. For instance, molecular docking studies have shown that the carbonyl oxygen in the carboxylic acid group of certain pyridazine derivatives can form hydrogen bonds with key amino acid residues, such as LYS 84 and HIE 50, in bacterial proteins.[14]

Some derivatives have shown remarkable activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][14]

Table 1: Antimicrobial Activity of Selected Pyridazine Carboxylic Acid Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| Compound 7 | S. aureus (MRSA) | 7.8 | [14] |

| Compound 13 | A. baumannii | 3.74 | [14] |

| Compound 13 | P. aeruginosa | 7.48 | [14] |

| Compound 10h | S. aureus | 16 µg/mL | [13][15] |

| Compound 8g | C. albicans | 16 µg/mL | [13][15] |

Anticancer Activity

The pyridazine scaffold is a key feature in several anticancer agents due to its ability to interact with various oncogenic targets.[1][7][16] Derivatives of pyridazine carboxylic acid have shown potent antiproliferative activity against a variety of cancer cell lines.[16][17]

A primary mechanism of their anticancer effect is the inhibition of key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[15][16][17] Some compounds have demonstrated inhibitory activity comparable to or even exceeding that of established drugs like Erlotinib and Imatinib.[16][17] Furthermore, these derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[15][17]

Caption: Inhibition of the EGFR signaling pathway by pyridazine derivatives.

Table 2: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound IXn | EGFR | 0.65 | [17] |

| Compound IXg | EGFR | 0.75 | [17] |

| Compound IXb | EGFR | 0.82 | [17] |

| Compound 5b | HCT-116 (Colon) | Lower than Imatinib | [16] |

| Compound 17a | VEGFR-2 | - | [13][15] |

Anti-inflammatory Activity

Pyridazinone derivatives, structurally related to pyridazine carboxylic acids, have emerged as promising anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs.[5][18][19]

Their anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammatory pathways.[18][20] Some derivatives act as dual COX-1/COX-2 inhibitors.[20] Additionally, these compounds can modulate the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21][22]

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Neuroprotective Activity

A particularly novel application of pyridazine derivatives is in the realm of neuroprotection.[23][24] An excess of the neurotransmitter glutamate in the synaptic cleft can lead to neuronal injury, a phenomenon known as excitotoxicity.

Certain pyridazine derivatives have been identified as potent activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[23][24] EAAT2 is crucial for clearing excess glutamate from the synapse. By enhancing the function of EAAT2, these compounds can restore normal glutamate levels, thereby protecting neurons from excitotoxic damage. This mechanism has shown therapeutic potential in models of neuropathic pain and may be relevant for other neurodegenerative diseases.[23]

Caption: Neuroprotection via EAAT2 activation and glutamate clearance.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine carboxylic acid derivatives is highly dependent on their structural features. SAR studies have revealed several key insights:

-

Antimicrobial Activity : The nature and position of substituents on the pyridazine ring can influence both the potency and spectrum of antimicrobial activity. For example, hydrolysis of an ester group to a carboxylic acid has been shown to increase activity against Gram-negative bacteria.[14] In some series, cis-isomers are more active than their trans- counterparts.[11]

-

Anticancer Activity : For kinase inhibition, specific substitutions are required to achieve optimal binding in the ATP-binding pocket of the target enzyme.[1] The presence of certain functional groups can enhance interactions with key amino acid residues, leading to greater potency.

-

Anti-inflammatory Activity : Modifications to the pyridazinone core can shift the selectivity between COX-1 and COX-2 inhibition, which is crucial for minimizing side effects.[19]

-

Neuroprotective Activity : For EAAT2 activators, the presence of a benzyl thioether moiety has been identified as important for activity.[23]

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a novel pyridazine derivative.

-

Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality: This method provides a quantitative measure of the compound's potency. The serial dilution ensures a clear endpoint, and the standardized inoculum is critical for reproducibility.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the effect of a compound on the viability of cancer cells.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Causality: This assay relies on the metabolic activity of living cells. A reduction in absorbance indicates a cytotoxic or anti-proliferative effect of the compound.

Future Directions and Conclusion

Novel pyridazine carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of evidence.

Future research should focus on:

-

Lead Optimization : Refining the structure of the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies : Further elucidating the precise molecular targets and pathways through which these compounds exert their effects.

-

In Vivo Studies : Evaluating the therapeutic potential of lead candidates in relevant animal models of disease.

-

Toxicity Profiling : Ensuring the safety of these novel derivatives for potential clinical development.

The unique chemical properties of the pyridazine nucleus, combined with the versatility of the carboxylic acid functional group, ensure that this class of compounds will remain an important area of investigation in the quest for new and improved therapeutics.

References

- Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EA

- [Antimicrobial activity of new pyridazine deriv

- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu

- Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2)

-

Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed. (URL: [Link])

-

New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. (URL: [Link])

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (URL: [Link])

-

Synthesis and biological activities of novel pyridazine derivatives - Semantic Scholar. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. (URL: [Link])

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT. (URL: [Link])

-

Anti-inflammatory activity of pyridazinones: A review - PubMed. (URL: [Link])

-

Ruthenium complexes with pyridazine carboxylic acid: synthesis, characterization, and anti-biofilm activity. (URL: [Link])

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (URL: [Link])

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (URL: [Link])

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. (URL: [Link])

-

Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed. (URL: [Link])

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. (URL: [Link])

-

Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF - ResearchGate. (URL: [Link])

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. sarpublication.com [sarpublication.com]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. mdpi.com [mdpi.com]

- 10. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. usiena-air.unisi.it [usiena-air.unisi.it]

- 24. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 6-(Boc-amino)-3-pyridazinecarboxylic Acid Interactions

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of molecular interactions. This guide provides a comprehensive, in-depth walkthrough of the in silico modeling pipeline for 6-(Boc-amino)-3-pyridazinecarboxylic acid, a heterocyclic compound with potential therapeutic applications in inflammatory disorders.[1][2] We will navigate the essential stages of computational analysis, from initial ligand and target preparation to the sophisticated techniques of molecular docking and molecular dynamics (MD) simulations. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for widely-used software like AutoDock Vina and GROMACS but also the critical scientific rationale behind each choice. By grounding our methods in principles of self-validation and citing authoritative standards, this guide serves as a practical and trustworthy resource for predicting and analyzing the molecular interactions that underpin therapeutic function.

Foundational Principles: The Molecule and the Method

The Subject Molecule: this compound

This compound (CAS: 301548-08-3) is a synthetic organic compound featuring a pyridazine core.[1][3] The pyridazine ring is a notable heterocycle in medicinal chemistry, characterized by a high dipole moment and robust hydrogen-bonding capacity, which are critical for drug-target interactions.[4] The molecule also contains a tert-butyloxycarbonyl (Boc) protecting group, a common feature in peptide synthesis that offers acid-labile protection for amino groups.[] Its potential use in treating inflammatory conditions makes it a compelling candidate for computational investigation to elucidate its mechanism of action at the molecular level.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 301548-08-3 | [1][6] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][3][6] |

| Molecular Weight | 239.23 g/mol | [1][3][6] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >164°C (decomposes) | [1][2] |

| Storage Temp. | 2-8°C | [1][2] |

The Imperative of In Silico Modeling

In silico modeling has become an indispensable pillar of drug discovery.[7] By simulating molecular interactions computationally, researchers can predict binding affinities, visualize binding poses, and assess the stability of protein-ligand complexes before committing to expensive and time-consuming laboratory synthesis and testing.[8][9] This "fail-early" approach significantly enhances productivity by focusing resources on the most promising candidates.[8] Methodologies like molecular docking provide a static prediction of the most favorable binding mode, while molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time in a simulated physiological environment.[10][11]

The Computational Workflow: An Overview

The journey from a molecule's 2D structure to a validated 3D interaction model follows a structured, multi-stage process. Each step builds upon the last, progressively refining our understanding of the molecule's potential biological activity.

Figure 2: Step-by-step workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking

-

Prepare Input Files: Ensure both the receptor (protein) and the ligand (this compound) are in the PDBQT format as described in Section 3.0.

-

Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site.

-

Rationale: To ensure computational efficiency, we define a 3D grid box that encompasses the known active site of the target protein. For c-Abl (1IEP), the active site is where the co-crystallized inhibitor (imatinib) binds.

-

Procedure: Using software like AutoDock Tools or UCSF Chimera, determine the XYZ coordinates for the center of the active site and define the size of the box in Angstroms (e.g., 25 x 25 x 25 Å) to ensure it's large enough to allow the ligand to rotate freely. [12][13]3. Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters for Vina. [12] receptor = 1IEP_receptor.pdbqt ligand = ligand.pdbqt out = output.pdbqt log = log.txt center_x = 15.190 center_y = 53.903 center_z = 16.917 size_x = 20 size_y = 20 size_z = 20

-

-

Execute Docking: Run the docking simulation from the command line. vina --config conf.txt

-

Analyze Results: Vina will generate an output PDBQT file containing the predicted binding poses (usually 9) and a log file.

-

Binding Affinity: The log file reports the binding affinity in kcal/mol for each pose. A lower (more negative) value indicates a stronger predicted binding interaction. [14] * Pose Visualization: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to inspect the top-ranked poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and protein residues.

-

Self-Validation Protocol: Re-docking

A crucial step to validate the docking protocol is to perform "re-docking." [15]

-

Extract Native Ligand: From the original PDB file (1IEP), extract the co-crystallized inhibitor (imatinib).

-

Dock Native Ligand: Using the exact same docking parameters (grid box, etc.), dock the extracted inhibitor back into the receptor.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

-

Trustworthiness Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode. [15]

Phase 3: Molecular Dynamics (MD) Simulation with GROMACS

While docking provides a valuable static snapshot, MD simulations are essential for understanding the dynamic behavior and stability of the protein-ligand complex in a more realistic, solvated environment. [15][16]We will use GROMACS, a powerful and widely-used open-source MD engine. [17][18]

Figure 3: The sequential workflow for a protein-ligand MD simulation using GROMACS.

Experimental Protocol: MD Simulation

The MD simulation process can be divided into three main stages: system preparation, production run, and analysis. [10]

-

System Preparation:

-

Force Field Selection (Causality): A force field is a set of parameters used to calculate the potential energy of the system. [11]The choice is critical for accuracy. We select the AMBER99SB-ILDN force field for the protein, as it is well-validated for protein simulations. For our ligand, the General Amber Force Field (GAFF) is appropriate as it is designed for drug-like organic molecules. Ligand topology and parameter files must be generated using tools like Antechamber.

-

Solvation: The protein-ligand complex is placed in a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the protein surface) and filled with explicit water molecules (e.g., TIP3P water model). [19]This mimics the aqueous environment of the cell.

-

Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the net charge of the system, creating a more physically realistic simulation environment. [19]2. Energy Minimization:

-

Rationale: The initial system may contain steric clashes or unfavorable geometries. Energy minimization is performed to relax the structure and remove these issues, bringing the system to a local energy minimum. [20]3. Equilibration:

-

Rationale: Before the production run, the system must be brought to the desired temperature and pressure. This is a two-step process to ensure stability. [21] * NVT Ensemble (Constant Volume): A short simulation (e.g., 100 ps) is run where the number of particles (N), volume (V), and temperature (T) are held constant. This allows the temperature of the system to stabilize around the target value (e.g., 300 K).

-

NPT Ensemble (Constant Pressure): A subsequent simulation (e.g., 200 ps) is run where the number of particles (N), pressure (P), and temperature (T) are held constant. This allows the system density to equilibrate to the correct value as the box volume adjusts. [21]4. Production MD Run:

-

This is the main data collection phase of the simulation. [21]The simulation is run for an extended period (e.g., 50-100 nanoseconds), and the coordinates of all atoms (the trajectory) are saved at regular intervals (e.g., every 10 ps).

-

Post-MD Analysis: Validating Stability

Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.

-

Root Mean Square Deviation (RMSD): This is the primary metric for assessing the structural stability of the complex over time. [15]The RMSD of the protein backbone and the ligand's heavy atoms are plotted against simulation time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site.

-

Root Mean Square Fluctuation (RMSF): This metric identifies regions of flexibility in the protein. Plotting RMSF per residue can reveal which parts of the protein are rigid and which are mobile, and how ligand binding affects this mobility.

-

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is tracked throughout the simulation. Stable hydrogen bonds observed in the initial docking pose that are maintained throughout the MD run provide strong evidence for their importance in binding.

Phase 4: Advanced Modeling - Pharmacophore Generation

Once a stable binding mode has been validated by MD simulation, a structure-based pharmacophore model can be generated.

-

Concept: A pharmacophore is an abstract 3D representation of the key chemical features required for molecular recognition by a specific target. [22][23]These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Application: The generated pharmacophore model, representing the ideal interaction pattern for the c-Abl kinase active site, can be used as a 3D query to screen large virtual compound libraries. [23][24]This allows for the rapid identification of novel, structurally diverse molecules that are likely to bind to the target, a process known as scaffold hopping. [23]

Conclusion and Future Outlook

This guide has detailed a rigorous and self-validating in silico workflow for investigating the molecular interactions of this compound. By integrating molecular docking with molecular dynamics simulations, we can generate a high-confidence hypothesis of its binding mode and stability within a chosen therapeutic target like c-Abl kinase. The results from such a study—including predicted binding affinity, key interacting residues, and dynamic stability—provide a solid foundation for guiding subsequent experimental validation. Future work should focus on in vitro assays (e.g., enzyme inhibition assays) to confirm the computationally predicted activity and use the generated pharmacophore model to discover new lead compounds. This synergistic cycle of computational prediction and experimental validation is the cornerstone of efficient, modern drug discovery.

References

Sources

- 1. This compound CAS#: 301548-08-3 [amp.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. arctomsci.com [arctomsci.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 12. eagonlab.github.io [eagonlab.github.io]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 19. biosoft.com [biosoft.com]

- 20. static.igem.wiki [static.igem.wiki]

- 21. compchems.com [compchems.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

The Pyridazine Ring: A Theoretical Guide to Reactivity and Computational Analysis

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] Its unique physicochemical attributes, including a pronounced dipole moment and robust hydrogen bonding capabilities, make it a versatile core for the development of novel therapeutics.[3] This technical guide provides a comprehensive exploration of the theoretical underpinnings of pyridazine reactivity. We will delve into the electronic structure that governs its interactions, offering a detailed roadmap for researchers, scientists, and drug development professionals to computationally model and predict its behavior. This guide emphasizes the causality behind methodological choices in theoretical studies, aiming to equip the reader with both the "how" and the "why" of in-silico pyridazine chemistry.

The Unique Electronic Landscape of the Pyridazine Ring

Pyridazine's reactivity is a direct consequence of the two adjacent, electronegative nitrogen atoms within its aromatic framework. This arrangement leads to a significant polarization of the ring, making it electron-deficient compared to its carbocyclic counterpart, benzene.[4] This inherent electronic character is the primary determinant of its chemical behavior.

Key Physicochemical Properties:

-

High Dipole Moment: The proximity of the two nitrogen atoms results in a large dipole moment, the highest among the diazine isomers (pyridazine, pyrimidine, and pyrazine).[3] This polarity influences its solubility, crystal packing, and interactions with biological targets.

-

Hydrogen Bonding: The lone pairs of electrons on the nitrogen atoms act as potent hydrogen bond acceptors, a critical feature for drug-receptor interactions.[1][3]

-

Basicity: Pyridazine is a weak base, with a pKa of 2.3. Protonation occurs at one of the nitrogen atoms, but the second protonation is highly unfavorable due to the electrostatic repulsion of two adjacent positive charges.[5]

These properties make the pyridazine ring an attractive scaffold for medicinal chemists aiming to optimize aqueous solubility and target binding affinity.[1]

Theoretical Approaches to Understanding Pyridazine Reactivity

Computational chemistry provides a powerful lens through which to investigate and predict the reactivity of the pyridazine ring. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used tool for studying N-heterocycles.[6][7]

Frontier Molecular Orbital (FMO) Theory: A Predictive Framework

FMO theory is a cornerstone for rationalizing chemical reactivity.[8][9] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

-

Electrophilic Attack: For an electrophile to react with the pyridazine ring, it will typically interact with the ring's HOMO. However, DFT studies reveal that the HOMO of pyridazine has significant contributions from the nitrogen lone pairs and is not a pure π-orbital.[6][10] This, coupled with the overall electron-deficient nature of the ring, explains the general resistance of pyridazine to electrophilic aromatic substitution under normal conditions.[6][11] Activating, electron-donating groups are generally required to make such reactions feasible.[6]

-

Nucleophilic Attack: Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. A nucleophile will interact with the ring's LUMO. In many cases, particularly with substituted pyridazines, the LUMO+1 orbital may be more relevant for predicting the site of attack if its energy is comparable to the LUMO and it possesses larger orbital lobes on the carbon atoms.[12]

-

Cycloaddition Reactions: The reactivity and regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, can also be effectively predicted by analyzing the FMO interactions between the pyridazine (as either the diene or dienophile) and the reacting partner.[13][14]

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a chemically intuitive picture of the bonding and charge distribution within a molecule.[15] For pyridazine, NBO analysis can:

-

Quantify the natural atomic charges, revealing the electron-deficient character of the carbon atoms.

-

Analyze donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability and influence its reactivity.

-

Characterize the hybridization of the atoms, providing a more detailed understanding of the bonding framework.

Practical Guide to Computational Modeling of Pyridazine Reactivity

This section provides a step-by-step protocol for performing DFT calculations to investigate the reactivity of a pyridazine derivative. We will use the popular Gaussian software package as an example, though the principles are transferable to other quantum chemistry software.

Experimental Protocol: DFT Calculation Workflow

Objective: To determine the electronic properties and predict the reactivity of a substituted pyridazine.

Methodology:

-

Molecule Building and Initial Geometry:

-

Construct the 3D structure of the pyridazine derivative of interest using a molecular builder such as GaussView.[13]

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Set up a geometry optimization calculation in Gaussian.

-

Route Section: #p B3LYP/6-31G(d) Opt Freq

-

B3LYP: A widely used and versatile hybrid functional.

-

6-31G(d): A Pople-style basis set that provides a good balance between accuracy and computational cost for many organic molecules. The (d) indicates the addition of polarization functions on heavy atoms.

-

Opt: Keyword to perform a geometry optimization to find the minimum energy structure.

-

Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

-

-

Specify the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).

-

Submit the calculation.

-

-

Analysis of Results:

-

Verification of Minimum: Open the output file and confirm that the frequency calculation shows zero imaginary frequencies.

-

Frontier Molecular Orbitals: Visualize the HOMO and LUMO (and HOMO-1, LUMO+1) to identify potential sites for electrophilic and nucleophilic attack. Note the orbital energies.

-